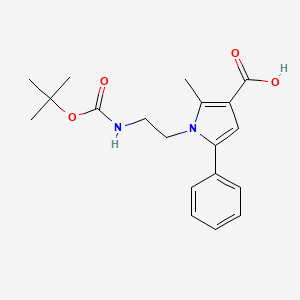

1-(N-tert-Butoxycarbonylaminoethyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid

Übersicht

Beschreibung

The compound “1-(N-tert-Butoxycarbonylaminoethyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid” is a type of organic compound that contains a tert-butyloxycarbonyl (Boc) group . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Synthesis Analysis

The synthesis of compounds with a Boc group involves reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . For instance, Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Chemical Reactions Analysis

The Boc group can be selectively deprotected from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Physical And Chemical Properties Analysis

The Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Wissenschaftliche Forschungsanwendungen

- N-Boc-ethanolamine serves as a crucial reagent in peptide synthesis. Its Boc (tert-butoxycarbonyl) protecting group shields amino acids during peptide chain elongation. By selectively deprotecting the Boc group, researchers can assemble complex peptides with high specificity and yield .

- In lipid chemistry, N-Boc-ethanolamine plays a role in the synthesis of phospholipids. Specifically, it contributes to the formation of phosphatidylethanolamine (PE), a vital component of cell membranes. PE is involved in membrane curvature, vesicle trafficking, and lipid signaling .

- Ornithine, an amino acid, is essential for urea cycle metabolism and protein biosynthesis. Researchers use N-Boc-ethanolamine to protect the amino group of ornithine during chemical transformations. This protection allows controlled modifications and subsequent deprotection to yield ornithine derivatives .

- The Boc group in N-Boc-ethanolamine can be exploited for drug delivery. Researchers design prodrugs by attaching therapeutic molecules to the Boc moiety. Upon reaching the target site, enzymatic or chemical cleavage releases the active drug. This strategy enhances drug stability and targeted delivery .

- N-Boc-ethanolamine finds applications in polymer science. It serves as a building block for functional polymers, such as those used in drug delivery carriers, coatings, and biomaterials. The Boc group allows controlled polymerization and subsequent functionalization .

- Researchers use N-Boc-ethanolamine for bioconjugation and labeling purposes. By introducing a Boc-protected amine, they can selectively attach fluorescent dyes, affinity tags, or other molecules to proteins, peptides, or nucleic acids. After conjugation, deprotection reveals the reactive amino group for further modifications .

Peptide Synthesis and Amino Acid Protection

Phospholipid Synthesis

Ornithine Derivatives

Drug Delivery Systems

Polymer Chemistry

Bioconjugation and Labeling

Wirkmechanismus

Target of Action

The compound contains an n-tert-butyloxycarbonyl (n-boc) group , which is a classical masking functionality employed in organic synthesis for the protection of amino groups . This suggests that the compound may interact with proteins or enzymes that recognize or process amino groups.

Mode of Action

The compound’s mode of action involves the selective deprotection of the N-Boc group . This process is achieved by using oxalyl chloride in methanol, and the reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . The deprotection of the N-Boc group can lead to changes in the compound’s structure and properties, which may affect its interaction with its targets.

Action Environment

The environment can influence the compound’s action, efficacy, and stability. For instance, the deprotection of the N-Boc group using oxalyl chloride occurs under room temperature conditions . This suggests that temperature could be a key environmental factor influencing the compound’s action. Other environmental factors such as pH, presence of other chemicals, and cellular conditions could also potentially influence the compound’s efficacy and stability.

Zukünftige Richtungen

The future directions in the research and application of Boc-protected compounds could involve the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available Boc-protected amino acids . These could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Eigenschaften

IUPAC Name |

2-methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-5-phenylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13-15(17(22)23)12-16(14-8-6-5-7-9-14)21(13)11-10-20-18(24)25-19(2,3)4/h5-9,12H,10-11H2,1-4H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFAECVCTWTIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CCNC(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370842 | |

| Record name | 1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(N-tert-Butoxycarbonylaminoethyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid | |

CAS RN |

306936-27-6 | |

| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,3-difluoro-4-(trifluoromethyl)phenyl]acetic Acid](/img/structure/B3031318.png)

![7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B3031335.png)

![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B3031338.png)